molecular formula C33H60CoO6 B078690 cobalt;(E)-5-hydroxy-2,2,6,6-tetramethylhept-4-en-3-one CAS No. 14877-41-9

cobalt;(E)-5-hydroxy-2,2,6,6-tetramethylhept-4-en-3-one

Cat. No.: B078690
CAS No.: 14877-41-9
M. Wt: 611.8 g/mol
InChI Key: KZYDQDGBCQGIHS-UHFFFAOYSA-N
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Description

Cobalt;(E)-5-hydroxy-2,2,6,6-tetramethylhept-4-en-3-one is a complex organometallic compound that features cobalt as its central metal atom. This compound is notable for its unique structure, which includes a hydroxyl group and a conjugated double bond system. The presence of cobalt imparts distinctive chemical and physical properties, making it a subject of interest in various fields of research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cobalt;(E)-5-hydroxy-2,2,6,6-tetramethylhept-4-en-3-one typically involves the coordination of cobalt with the organic ligand 5-hydroxy-2,2,6,6-tetramethylhept-4-en-3-one. This can be achieved through various methods, including:

    Direct Coordination: Mixing cobalt salts (such as cobalt chloride or cobalt nitrate) with the ligand in an appropriate solvent under controlled temperature and pH conditions.

    Ligand Exchange: Using a pre-formed cobalt complex and exchanging its ligands with 5-hydroxy-2,2,6,6-tetramethylhept-4-en-3-one under specific conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale coordination reactions in batch or continuous flow reactors. The process parameters, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Purification steps, including crystallization and chromatography, are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Cobalt;(E)-5-hydroxy-2,2,6,6-tetramethylhept-4-en-3-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The double bond can be reduced to form a saturated compound.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.

    Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used for hydroxyl group substitution.

Major Products

    Oxidation: Formation of 5-oxo-2,2,6,6-tetramethylhept-4-en-3-one.

    Reduction: Formation of 5-hydroxy-2,2,6,6-tetramethylheptane.

    Substitution: Formation of 5-chloro-2,2,6,6-tetramethylhept-4-en-3-one.

Scientific Research Applications

Cobalt;(E)-5-hydroxy-2,2,6,6-tetramethylhept-4-en-3-one has diverse applications in scientific research:

    Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its antimicrobial and anticancer properties.

    Industry: Utilized in the production of advanced materials, including magnetic and electronic devices.

Comparison with Similar Compounds

Similar Compounds

    Cobalt(II) acetylacetonate: Another cobalt complex with similar coordination properties.

    Cobalt(III) chloride: A simpler cobalt compound used in various catalytic applications.

    Cobalt(II) nitrate: Commonly used in coordination chemistry and as a precursor for other cobalt complexes.

Uniqueness

Cobalt;(E)-5-hydroxy-2,2,6,6-tetramethylhept-4-en-3-one is unique due to its specific ligand structure, which imparts distinct reactivity and stability compared to other cobalt complexes. The presence of the hydroxyl group and conjugated double bond system allows for versatile chemical modifications and applications in various fields.

Properties

CAS No.

14877-41-9

Molecular Formula

C33H60CoO6

Molecular Weight

611.8 g/mol

IUPAC Name

cobalt;5-hydroxy-2,2,6,6-tetramethylhept-4-en-3-one

InChI

InChI=1S/3C11H20O2.Co/c3*1-10(2,3)8(12)7-9(13)11(4,5)6;/h3*7,12H,1-6H3;

InChI Key

KZYDQDGBCQGIHS-UHFFFAOYSA-N

SMILES

CC(C)(C)C(=CC(=O)C(C)(C)C)O.CC(C)(C)C(=CC(=O)C(C)(C)C)O.CC(C)(C)C(=CC(=O)C(C)(C)C)O.[Co]

Isomeric SMILES

CC(/C(=C/C(=O)C(C)(C)C)/O)(C)C.CC(/C(=C/C(=O)C(C)(C)C)/O)(C)C.CC(/C(=C/C(=O)C(C)(C)C)/O)(C)C.[Co]

Canonical SMILES

CC(C)(C)C(=CC(=O)C(C)(C)C)O.CC(C)(C)C(=CC(=O)C(C)(C)C)O.CC(C)(C)C(=CC(=O)C(C)(C)C)O.[Co]

Origin of Product

United States

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